3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-ol
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. While I don’t have specific analytical data for this product, it can be prepared through organic synthesis. Researchers have explored various routes, including cyclization reactions and functional group transformations . For detailed synthetic procedures, refer to relevant literature .
Molecular Structure Analysis
The molecular formula C₁₃H₁₇NO₂ indicates a molecular weight of 219.28 g/mol. The compound’s structure features a piperidine ring linked to a benzo[1,3]dioxole moiety. The SMILES notation for this compound is: C1(C=C2CC3CNCCC3)=C(C=C2)OCO1
. The 3D arrangement of atoms in space contributes to its properties and interactions.
Chemical Reactions Analysis
While specific reactions involving this compound may vary, it can participate in nucleophilic substitutions, cyclizations, and oxidative processes. Researchers have explored its reactivity in the context of drug discovery and medicinal chemistry . Investigating its behavior under different conditions is essential.
Scientific Research Applications
Antitumor Activity
Compounds with the benzo[1,3]dioxol moiety have been investigated for their potential antitumor properties. For example, N-aryl derivatives have shown potent growth inhibition against cancer cell lines such as HeLa, A549, and MCF-7 .
Anticancer Drug Design
The benzo[1,3]dioxol moiety is also a component in the design of novel anticancer drugs. Indoles bearing this structure have been synthesized and evaluated for their antiproliferative activity against various cancer cells .
Fragrance Synthesis
The benzo[1,3]dioxol group is used in the synthesis of fragrances. An example is Helional®, a fragrance synthesized through hydrodechlorination reactions involving a related compound .
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antitumor activities, suggesting potential targets within cancer cell lines .
Mode of Action
Related compounds have been found to induce apoptosis and cause cell cycle arrest in cancer cells . This suggests that 3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-ol may interact with its targets to trigger programmed cell death and halt cell division.
Biochemical Pathways
Based on the reported antitumor activities of related compounds, it can be inferred that this compound may influence pathways related to cell growth, division, and apoptosis .
Result of Action
Related compounds have been reported to exhibit potent growth inhibition properties against various human cancer cell lines . This suggests that 3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-ol may have similar effects.
properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylamino)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c13-5-1-4-12-7-9-2-3-10-11(6-9)15-8-14-10/h2-3,6,12-13H,1,4-5,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHQSTRBVFIZHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301240496 |
Source
|
Record name | 3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301240496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-ol | |
CAS RN |
869943-99-7 |
Source
|
Record name | 3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869943-99-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301240496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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